molecular formula C18H14BrN3O3S B2438619 3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681265-55-4

3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2438619
CAS RN: 681265-55-4
M. Wt: 432.29
InChI Key: FDAZWRPAKNTFSM-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide” is a chemical compound that likely contains a pyrazoline derivative . Pyrazolines and their derivatives have been the focus of interest due to their confirmed biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for alkyl boronic esters utilizing a radical approach .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur readily due to the excessive π-electrons delocalization .

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds structurally similar to the requested chemical have been synthesized, providing insights into the synthesis routes and structural characterization of antipyrine derivatives. For example, Saeed et al. (2020) reported the synthesis and X-ray structure characterization of antipyrine derivatives, highlighting intermolecular interactions such as hydrogen bonds and π-interactions that stabilize their assemblies (Saeed et al., 2020).

Antimicrobial and Antifungal Activities

  • Research has explored the synthesis of novel compounds with potential antimicrobial and fungicidal activities. Zhu et al. (2014) synthesized a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides and evaluated their insecticidal and fungicidal activities (Zhu et al., 2014).

Potential in Anti-inflammatory and Analgesic Applications

  • Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been synthesized and shown promising anti-inflammatory and analgesic properties in experimental animals. This suggests the potential pharmacological applications of structurally related compounds (Mohamed et al., 2009).

Antioxidant Evaluation

  • The synthesis and evaluation of antioxidant activities of new compounds, including derivatives of coumarins, have been reported. These studies indicate the potential of such compounds in reducing oxidative stress and their application in designing new antioxidant agents (Hamama et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

  • Rahmouni et al. (2016) synthesized a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and evaluated them for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition. This highlights the potential of such compounds in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of activities exhibited by similar compounds, there is considerable potential for new discoveries .

properties

IUPAC Name

3-bromo-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O3S/c19-13-6-4-5-12(9-13)18(23)20-17-15-10-26(24,25)11-16(15)21-22(17)14-7-2-1-3-8-14/h1-9H,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAZWRPAKNTFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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